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Compound of Interest

Compound Name: 5-lodo-1-methylindoline-2,3-dione

Cat. No.: B3283012

An In-depth Technical Guide on the Spectroscopic Data of 5-lodo-1-methylindoline-2,3-dione

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing a comprehensive overview of the spectroscopic data for 5-lodo-1-
methylindoline-2,3-dione. While direct and complete experimental spectra for this specific
compound are not readily available in the surveyed literature, this document compiles essential
information regarding its synthesis and provides spectroscopic data for closely related
analogues to serve as a valuable reference.

Synthesis of 5-lodo-1-methylindoline-2,3-dione

The preparation of 5-lodo-1-methylindoline-2,3-dione is achieved through the N-methylation
of 5-iodoisatin. This synthetic route is a standard method for producing N-alkylated isatin
derivatives.

Experimental Protocol: Synthesis of 5-lodo-1-
methylindoline-2,3-dione[1]

Materials:
e 5-lodoisatin

e Sodium hydride (60% dispersion in mineral oil)
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e |odomethane

e Anhydrous N,N-dimethylformamide (DMF)

o Ethyl acetate (EtOAC)

o Saturated aqueous ammonium chloride (NH4Cl)

o Water

e Brine

o Magnesium sulfate (MgSQOa4)

Procedure:

In a round-bottom flask, dissolve 5-iodoisatin (1.0 g, 3.7 mmol) in 15 mL of anhydrous DMF.

e Cool the solution to 0°C using an ice bath.

e Add 175 mg (4.4 mmol) of sodium hydride (60% dispersion in mineral oil) to the solution in a
single portion, resulting in a red slurry.

e Stir the slurry at 0°C for 5 minutes.

e Add 0.34 mL (5.5 mmol) of iodomethane to the reaction mixture.

e Continue to stir the mixture at 0°C for 30 minutes.

¢ Quench the reaction by pouring the mixture into 30 mL of saturated aqueous NHa4Cl.

o Extract the product from the aqueous layer using ethyl acetate (3 x 20 mL).

o Combine the organic extracts and wash with 15 mL of water, followed by 20 mL of brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure. The crude 5-lodo-1-methylindoline-2,3-dione is obtained in quantitative yield and
can be used in subsequent steps without further purification.
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Synthetic Pathway for 5-lodo-1-methylindoline-2,3-dione

5-lodoisatin + lodomethane
@ Aqueous Workup & Extraction 5—Iodo-l—methylindoline-2,3-dione
NaH, Anhydrous DMF

Click to download full resolution via product page
Caption: Synthesis of 5-lodo-1-methylindoline-2,3-dione.

Spectroscopic Data of Analogous Compounds

The following tables provide a summary of spectroscopic data for compounds structurally
similar to 5-lodo-1-methylindoline-2,3-dione. This data serves as a reference for predicting
the spectral characteristics of the target molecule.

Table 1: NMR Spectroscopic Data of Isatin Analogues
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Spectroscopic Data (*H
Compound Reference
NMR and **C NMR)

1H NMR (CDCls, & ppm): 7.60-
7.54 (m, 2H), 7.12-7.08 (m,
1H), 6.88 (d, 1H), 3.22 (s, 3H).
13C NMR (CDCls, 8 ppm):

o 163.2, 154.4, 150.3, 148.0,

1-Methylisatin [1]

134.2,133.9, 129.4, 128.5,
126.1,125.3, 125.1, 123.2,
123.0,122.7, 118.9, 117.8,
115.6, 110.0, 109.3, 108.7,

26.3, 25.8.

1H NMR: A characteristic

singlet for the methyl group

appears around 2.32 ppm. 13C
5-Methylisatin PP ) PP [2]

NMR: Aromatic carbons are

observed between 133.3 and

111.4 ppm.

1H NMR (DMSO-ds, & ppm):
- 9.76 (s, 1H), 7.89 (d, J=1.7 Hz,
5-lodovanillin [3]
1H), 7.42 (d, J=1.7 Hz, 1H),

3.91 (s, 3H).

ble 2: IR ¢ :  1sati |

Compound Key IR Absorptions (cm~')  Reference

1-Methylisatin Derivative 1734 (C=0), 1653 (C=N) [1]

A full spectrum in a KBr pellet
5-Methylisatin is available from the NIST [4]
Chemistry WebBook.

) ) While specific IR data is not
1-Benzyl-5-methylindoline-2,3- ) )
) provided, the synthesis and [5]
dione ]
crystal structure are detailed.
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Table 3: Mass Spectrometry Data of Isatin Analogues

Mass Spectrometry Data

Compound Reference
(m/z)

1-Methylisatin Derivative ESI-MS: [M+Na]* at 371.211 [1]

5-Methylisatin ESI-MS: [M+H]* at 162.2 [6]

Predicted Spectroscopic Data for 5-lodo-1-
methylindoline-2,3-dione

Based on the analysis of its structural analogues, the following spectroscopic characteristics
are predicted for 5-lodo-1-methylindoline-2,3-dione:

'H NMR: The spectrum is expected to show a singlet for the N-methyl protons around & 3.2-
3.4 ppm. The aromatic protons should appear in the & 7.0-8.0 ppm region, with coupling
patterns indicative of a 1,2,4-trisubstituted benzene ring.

e 13C NMR: The N-methyl carbon is anticipated to resonate around & 25-27 ppm. The two
carbonyl carbons will likely appear in the  155-185 ppm range. The aromatic carbons are
expected between & 110-150 ppm, with the iodine-substituted carbon (C-5) shifted
downfield.

» IR Spectroscopy: The IR spectrum should exhibit strong absorption bands for the two
carbonyl groups in the 1700-1760 cm~1 region.

e Mass Spectrometry: The molecular ion peak ([M]*) is expected at m/z 287, corresponding to
the molecular weight of the compound (287.05 g/mol ).

General Spectroscopic Protocols

Standard analytical techniques are employed for the characterization of isatin derivatives.

 NMR Spectroscopy: Spectra are typically recorded on a high-field NMR spectrometer using
deuterated solvents like CDCIs or DMSO-ds, with TMS as an internal standard.
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* IR Spectroscopy: FT-IR spectra are generally recorded on a spectrometer using KBr pellets
or an ATR accessory for solid samples.

e Mass Spectrometry: ESI or GC-MS techniques are commonly used to determine the mass-
to-charge ratio of the molecular ion and its fragments.

General Spectroscopic Analysis Workflow

5-lodo-1-methylindoline-2,3-dione

NMR Spectroscopy )
( (iH, 12C) GR Spectroscopy) (Mass Spectrometra

Spectroscopic Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-lodo-1-methylindoline-2,3-dione spectroscopic data
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3283012#5-iodo-1-methylindoline-2-3-dione-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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